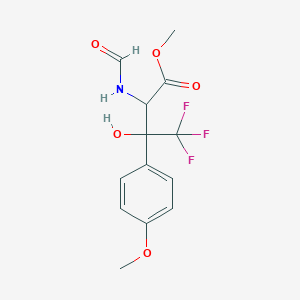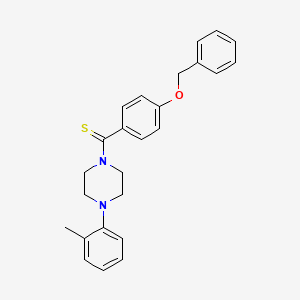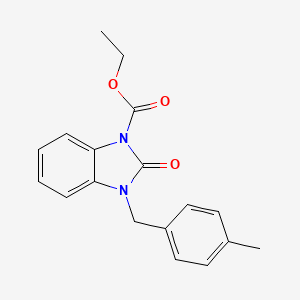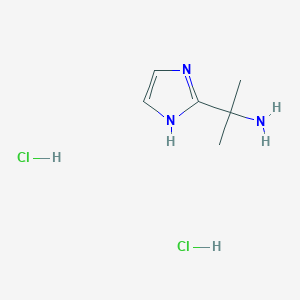![molecular formula C18H13ClFN3O B2884199 N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide CAS No. 1903616-30-7](/img/structure/B2884199.png)
N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a bipyridine moiety, which is known for its versatility in coordination chemistry, coupled with a benzamide group that includes both chloro and fluoro substituents. These structural elements contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. These reactions often require palladium catalysts and phosphine ligands, with reaction conditions involving temperatures ranging from 80°C to 120°C and the use of solvents like toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
化学反应分析
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The bipyridine moiety can undergo redox reactions, particularly in the presence of transition metal complexes.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Major Products
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Conversion to bipyridine N-oxide.
Reduction: Formation of reduced bipyridine derivatives.
科学研究应用
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide has a wide range of applications in scientific research:
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and supramolecular structures.
作用机制
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes that can participate in electron transfer reactions .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide group, which can influence its reactivity and the properties of its metal complexes. This makes it a valuable compound for specialized applications in catalysis and material science.
属性
IUPAC Name |
2-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-16-9-14(20)5-6-15(16)18(24)23-11-13-4-2-8-22-17(13)12-3-1-7-21-10-12/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDGLUGHAUGTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
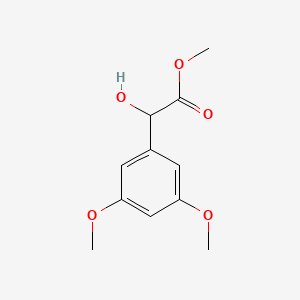
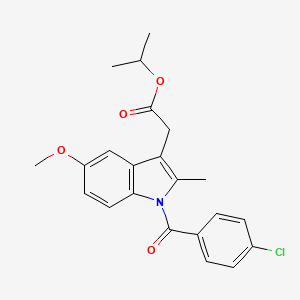
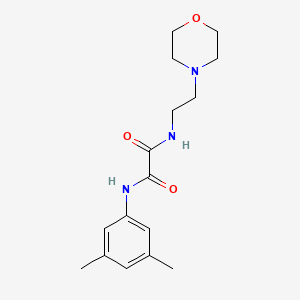
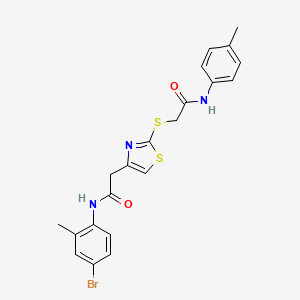
![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
![(2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)
